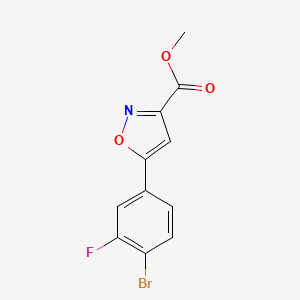![molecular formula C9H6F3N3 B13691950 4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
4-[2-(trifluoromethyl)phenyl]-2H-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, providing high yields of the desired triazole product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to maintain consistent reaction parameters and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Applications De Recherche Scientifique
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridine
- Trifluoromethylbenzene
Comparison: Compared to these similar compounds, 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts additional stability and biological activity. The trifluoromethyl group further enhances its chemical properties, making it more effective in various applications .
Propriétés
Formule moléculaire |
C9H6F3N3 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
Clé InChI |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)






